molecular formula C21H20ClN3O B4838612 [6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B4838612
M. Wt: 365.9 g/mol
InChI Key: ANRVPJZSTPGDFQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-3-yl)quinolin-4-ylmethanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a chloro group, a pyridinyl group, and a methanone moiety attached to a methylpiperidine ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyridin-3-yl)quinolin-4-ylmethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.

    Pyridinyl Substitution: The chloro-substituted quinoline is reacted with a pyridinyl derivative under basic conditions to introduce the pyridinyl group.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, 6-Chloro-2-(pyridin-3-yl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, 6-Chloro-2-(pyridin-3-yl)quinolin-4-ylmethanone is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-3-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Pyridinylquinoline: Compounds with a pyridinyl group attached to the quinoline core.

Uniqueness

6-Chloro-2-(pyridin-3-yl)quinolin-4-ylmethanone is unique due to the combination of its chloro, pyridinyl, and methanone substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-chloro-2-pyridin-3-ylquinolin-4-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-14-4-3-9-25(13-14)21(26)18-11-20(15-5-2-8-23-12-15)24-19-7-6-16(22)10-17(18)19/h2,5-8,10-12,14H,3-4,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRVPJZSTPGDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
Reactant of Route 5
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[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
Reactant of Route 6
[6-Chloro-2-(pyridin-3-yl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

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